N-Hydroxymethyl Rizatriptan Fumarate
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Overview
Description
N-Hydroxymethyl Rizatriptan Fumarate is a derivative of rizatriptan, a well-known triptan used in the treatment of migraines. This compound is characterized by its molecular formula C20H25N5O5 and a molecular weight of 415.44 g/mol . It is a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors, which play a crucial role in alleviating migraine symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxymethyl Rizatriptan Fumarate typically involves the hydroxymethylation of rizatriptan. The process begins with the preparation of rizatriptan, which is then reacted with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale hydroxymethylation reactions followed by purification steps such as crystallization and filtration to obtain the final product. The compound is then converted to its fumarate salt form to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxymethyl Rizatriptan Fumarate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to remove the hydroxymethyl group, reverting to rizatriptan.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of rizatriptan.
Reduction: Rizatriptan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxymethyl Rizatriptan Fumarate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxymethyl derivatives.
Biology: Investigated for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Explored for its efficacy in treating migraines and other neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
N-Hydroxymethyl Rizatriptan Fumarate exerts its effects by selectively binding to serotonin (5-HT1B and 5-HT1D) receptors located on intracranial blood vessels and sensory nerves of the trigeminal system. This binding leads to vasoconstriction and the inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, known for its rapid onset of action.
Zolmitriptan: Similar to rizatriptan but with a slightly different receptor binding profile.
Naratriptan: Known for its longer half-life and slower onset of action compared to rizatriptan
Uniqueness
N-Hydroxymethyl Rizatriptan Fumarate is unique due to its hydroxymethyl group, which may confer different pharmacokinetic properties and receptor binding affinities compared to other triptans. This modification can potentially enhance its efficacy and reduce side effects .
Properties
Molecular Formula |
C20H25N5O5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]methanol |
InChI |
InChI=1S/C16H21N5O.C4H4O4/c1-19(2)6-5-14-9-20(12-22)16-4-3-13(7-15(14)16)8-21-11-17-10-18-21;5-3(6)1-2-4(7)8/h3-4,7,9-11,22H,5-6,8,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IVPBRIIBZGSYKW-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCC1=CN(C2=C1C=C(C=C2)CN3C=NC=N3)CO.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=C(C=C2)CN3C=NC=N3)CO.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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